molecular formula C12H11N3O4 B442687 Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 957513-33-6

Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No. B442687
CAS RN: 957513-33-6
M. Wt: 261.23g/mol
InChI Key: SGYDPBABHWTHNA-UHFFFAOYSA-N
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Description

Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

957513-33-6

Product Name

Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate

Molecular Formula

C12H11N3O4

Molecular Weight

261.23g/mol

IUPAC Name

methyl 4-[(3-nitropyrazol-1-yl)methyl]benzoate

InChI

InChI=1S/C12H11N3O4/c1-19-12(16)10-4-2-9(3-5-10)8-14-7-6-11(13-14)15(17)18/h2-7H,8H2,1H3

InChI Key

SGYDPBABHWTHNA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3-Nitro-1H-pyrazole (prepared in example 3, 1.18 g, 10.44 mmol) was dissolved in anhydrous N,N-dimethylformamide (15 mL) and a 60% dispersion of sodium hydride in mineral oil (500 mg, 12.53 mmol) was added while stirring under nitrogen. After the effervescence ceased and the reaction stirred for an additional 25 min, the reaction was chilled to 0° C. and the 4-bromomethyl-benzoic acid methyl ester (2.63 g, 11.48 mmol) was added. The reaction continued to stir under nitrogen at 0° C. for 20 min. The solution was poured into ice water; a white precipitate formed and was collected by in vacuo filtration and dried in vacuo for 16 h. Recrystallization from 20% ethyl acetate/hexanes afforded 4-(3-nitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester (1.20 g, 44%), as a white powder upon collection and drying in vacuo: H1-NMR (400 MHz, CDCl3) δ 3.93 (3H, s), 5.43 (2H, s), 6.93 (1H, d, J=2.4 Hz), 7.33 (2H, d, J=8.4 Hz), 7.42 (1H, d, J=2.8 Hz), 8.05 (2H, d, J=8.4 Hz).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2.63 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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